1-(3-Methoxyquinoxalin-2-yl)piperidin-3-amine hydrochloride
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Overview
Description
1-(3-Methoxyquinoxalin-2-yl)piperidin-3-amine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a quinoxaline moiety, which is a bicyclic structure containing nitrogen atoms, and a piperidine ring, which is a six-membered ring containing one nitrogen atom .
Preparation Methods
The synthesis of 1-(3-Methoxyquinoxalin-2-yl)piperidin-3-amine hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods often involve optimizing these steps to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-(3-Methoxyquinoxalin-2-yl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinoxaline N-oxides, while reduction could yield piperidine derivatives with altered functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study various biochemical pathways due to its ability to interact with specific molecular targets . In medicine, 1-(3-Methoxyquinoxalin-2-yl)piperidin-3-amine hydrochloride is investigated for its potential therapeutic effects, including its role as an anticancer, antimicrobial, and anti-inflammatory agent . In the industry, it is used in the development of new drugs and as a precursor for the synthesis of other pharmacologically active compounds .
Mechanism of Action
The mechanism of action of 1-(3-Methoxyquinoxalin-2-yl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s therapeutic effects . The piperidine ring also plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-(3-Methoxyquinoxalin-2-yl)piperidin-3-amine hydrochloride can be compared with other piperidine derivatives and quinoxaline-containing compounds. Similar compounds include 1-(2-Quinoxalinyl)piperidine and 1-(3-Methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride . These compounds share structural similarities but differ in their specific functional groups and positions, which can significantly impact their biological activities and therapeutic potential . The uniqueness of this compound lies in its specific combination of the quinoxaline and piperidine moieties, which confer distinct pharmacological properties .
Properties
Molecular Formula |
C14H19ClN4O |
---|---|
Molecular Weight |
294.78 g/mol |
IUPAC Name |
1-(3-methoxyquinoxalin-2-yl)piperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C14H18N4O.ClH/c1-19-14-13(18-8-4-5-10(15)9-18)16-11-6-2-3-7-12(11)17-14;/h2-3,6-7,10H,4-5,8-9,15H2,1H3;1H |
InChI Key |
MVTITUZGMCQUCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1N3CCCC(C3)N.Cl |
Origin of Product |
United States |
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